molecular formula C2H9ClN2 B095292 Ethylhydrazine hydrochloride CAS No. 18413-14-4

Ethylhydrazine hydrochloride

Cat. No.: B095292
CAS No.: 18413-14-4
M. Wt: 96.56 g/mol
InChI Key: SKEHVMZPBBGBAO-UHFFFAOYSA-N
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Description

Ethylhydrazine hydrochloride is a highly reactive, water-soluble inorganic compound with the chemical formula C2H7ClN2. It is a colorless, volatile, and flammable liquid with a pungent odor. It is a derivative of hydrazine and is used in a variety of industrial and laboratory applications. It is also used as a reagent in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

  • Tumor Induction: Ethylhydrazine hydrochloride was shown to induce tumors of the lungs and blood vessels in mice. A study found that its administration in drinking water significantly increased the incidence of lung tumors and blood‐vessel tumors in both male and female mice (Shimizu, Nagel, & Tóth, 1974).

  • Tumorigenicity of Derivatives: Research on tetramthis compound (a derivative of this compound) in Swiss mice demonstrated a significant increase in the incidence of blood vessel tumors and lung tumors, highlighting the tumorigenicity of this class of chemicals (Tóth, Nagel, Erickson, & Kupper, 1976).

  • Toxicity Reversal: A study on the reversal of the toxic effects of this compound and other hydrazine analogues found that administering pyridoxine hydrochloride (PH) before and/or after injection prevented the convulsive, toxic, and lethal effects in mice (Tóth & Erickson, 1977).

  • Molecular Studies: An ab initio gradient study of ethylhydrazine explored its stable conformers and conformers found as maxima along the N-N and N-C internal rotational path, providing insights into its molecular geometry (Mosquera, Vázquez, Ríos, & Alsenoy, 1989).

  • Conversion to Ethylene: Research has shown that 2-hydroxyethylhydrazine, a related compound, is a source of ethylene in a chemical model system and can produce physiological responses in pea seedlings similar to those caused by ethylene (Dollwet & Kumamoto, 1972).

Mechanism of Action

Target of Action

Ethylhydrazine hydrochloride is a derivative of hydrazine, which has been studied for its enzymatic activation . The primary targets of hydrazine derivatives are enzymes such as horseradish peroxidase and prostaglandin synthetase . These enzymes are present in almost all mammalian cell types , suggesting that this compound may have a broad range of cellular targets.

Mode of Action

The interaction of this compound with its targets involves the formation of reactive free radical intermediates . Enzymatic activation of hydrazine derivatives produces nitrogen-centered radicals . The formation of these radicals is catalyzed by enzymes like horseradish peroxidase and prostaglandin synthetase . This interaction leads to changes in the cellular environment, potentially affecting various biochemical processes.

Biochemical Pathways

Hydrazine and its derivatives have been associated with the oxidative metabolism pathway . They can inhibit functions of liver cytochrome P-450, which plays a crucial role in the oxidative metabolism of drugs .

Pharmacokinetics

It’s reasonable to assume that, like other hydrazine derivatives, it undergoes extensive metabolism in the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability remain to be elucidated.

Result of Action

The formation of reactive free radicals during its enzymatic activation suggests that it could induce oxidative stress . This could lead to various cellular responses, including DNA damage, lipid peroxidation, and changes in protein function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the environment could potentially interact with the compound, affecting its stability or activity. Furthermore, the compound’s action could be influenced by the physiological state of the organism, such as the activity of metabolic enzymes .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethylhydrazine hydrochloride are not well-studied. It is known that hydrazines, a class of compounds to which this compound belongs, can participate in various biochemical reactions. They can act as nucleophiles, reacting with carbonyl compounds to form hydrazones

Molecular Mechanism

As a hydrazine, it may exert its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation . Changes in gene expression could also occur, although this requires further study.

Properties

IUPAC Name

ethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.ClH/c1-2-4-3;/h4H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEHVMZPBBGBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020608
Record name Ethylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18413-14-4
Record name Hydrazine, ethyl-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18413-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018413144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYLHYDRAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9EZ1T7X9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the research tell us about the potential long-term effects of ethylhydrazine hydrochloride exposure?

A1: The research demonstrates that chronic, low-dose exposure to this compound in drinking water led to a significant increase in lung and blood vessel tumors in mice []. This suggests that this compound has carcinogenic potential and highlights the importance of understanding its long-term effects on living organisms.

Q2: What types of tumors were observed in mice exposed to this compound?

A2: The study observed both benign and malignant tumor development in the mice. Specifically, adenomas and adenocarcinomas were found in the lungs, while angiomas and angiosarcomas were present in blood vessels []. This information is crucial for understanding the potential health risks associated with this compound exposure.

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